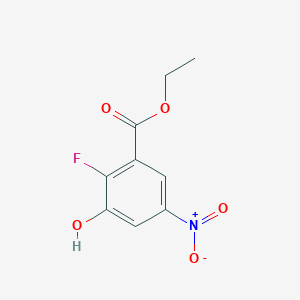![molecular formula C8H7BrN2O B13667124 (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B13667124.png)
(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol typically involves the bromination of a pyrrolo[2,3-c]pyridine precursor followed by a hydroxymethylation reaction. One common method starts with the bromination of 1H-pyrrolo[2,3-c]pyridine using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. The resulting 5-bromo-1H-pyrrolo[2,3-c]pyridine is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 5-substituted pyrrolo[2,3-c]pyridine derivatives.
Oxidation: Conversion to 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
Reduction: Formation of 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-methyl.
科学研究应用
(5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Organic Synthesis: Used as a building block for constructing more complex heterocyclic compounds.
Biological Studies: Investigated for its potential anti-cancer properties due to its ability to inhibit specific signaling pathways.
Material Science: Explored for use in the development of novel materials with unique electronic properties.
作用机制
The biological activity of (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is primarily attributed to its ability to interact with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can disrupt signaling pathways involved in tumor growth and metastasis.
相似化合物的比较
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-7-azaindole
- 1H-pyrrolo[2,3-c]pyridine derivatives
Uniqueness
Compared to its analogs, (5-Bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is unique due to the presence of the hydroxymethyl group, which can be further functionalized to enhance its biological activity or modify its physicochemical properties. This makes it a versatile intermediate in the synthesis of various bioactive compounds.
属性
分子式 |
C8H7BrN2O |
|---|---|
分子量 |
227.06 g/mol |
IUPAC 名称 |
(5-bromo-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H7BrN2O/c9-8-2-5-1-6(4-12)11-7(5)3-10-8/h1-3,11-12H,4H2 |
InChI 键 |
VUBAYTCVHMBCDF-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C(NC2=CN=C1Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-5-[4-(tert-butyl)phenyl]isoxazole](/img/structure/B13667042.png)
![6-Bromo-3,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667044.png)




![8-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667088.png)






![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13667123.png)
